molecular formula C25H48N6O10 B589178 Plazomicine CAS No. 1154757-24-0

Plazomicine

Numéro de catalogue: B589178
Numéro CAS: 1154757-24-0
Poids moléculaire: 592.7 g/mol
Clé InChI: IYDYFVUFSPQPPV-PEXOCOHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Applications De Recherche Scientifique

Plazomicin has several scientific research applications:

Mécanisme D'action

Target of Action

Plazomicin, a next-generation aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . The 30S ribosomal subunit plays a crucial role in protein synthesis within the bacterial cell. By binding to this target, Plazomicin inhibits protein synthesis, leading to the death of the bacteria .

Mode of Action

Plazomicin exerts its bactericidal action by binding to the bacterial 30S ribosomal subunit . This binding interferes with the fidelity of mRNA translation, disrupting protein synthesis within the bacterial cell . This allows Plazomicin to evade all clinically relevant aminoglycoside-modifying enzymes, which contribute to the main resistance mechanism for aminoglycoside therapy .

Biochemical Pathways

The primary biochemical pathway affected by Plazomicin is the protein synthesis pathway within the bacterial cell. By binding to the 30S ribosomal subunit, Plazomicin disrupts the translation of mRNA into proteins . This disruption leads to the cessation of essential protein production, causing widespread cellular damage and ultimately leading to the death of the bacterial cell .

Pharmacokinetics

The pharmacokinetics of Plazomicin involves its distribution and elimination within the body. Following administration of 15 mg/kg Plazomicin by 30-minute IV infusion, the mean total body clearance in healthy adults and cUTI patients is 4.5 (±0.9) and 5.1 (±2.01) L/h, respectively . The mean half-life of Plazomicin was 3.5 h (±0.5) in healthy adults with normal renal function receiving 15 mg/kg Plazomicin via intravenous infusion .

Result of Action

The molecular and cellular effects of Plazomicin’s action result in the death of the bacterial cell. By binding to the 30S ribosomal subunit and disrupting protein synthesis, Plazomicin causes widespread cellular damage within the bacterial cell . This leads to the cessation of essential cellular functions and ultimately results in the death of the bacterial cell .

Action Environment

The efficacy and stability of Plazomicin can be influenced by various environmental factors. For instance, the transport of aminoglycosides across cytoplasmic membranes is energy-dependent and can be blocked by divalent cations, a reduction in pH, and anaerobic conditions . Additionally, the rate of Plazomicin uptake can be increased by elevating the proton-motive force . Understanding these environmental influences is crucial for optimizing the use of Plazomicin in clinical settings.

Analyse Biochimique

Biochemical Properties

Plazomicin displays potent in vitro activity against Enterobacteriaceae, including both extended-spectrum β-lactamase-producing and carbapenem-resistant isolates . Plazomicin’s enhanced Enterobacteriaceae activity is due to its stability to commonly encountered aminoglycoside-modifying enzymes that compromise the activity of traditional aminoglycosides .

Cellular Effects

Plazomicin binds to the 16S rRNA at the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit, interfering with protein translation . This interaction affects the function of the cell by disrupting protein synthesis, which is essential for cell growth and replication .

Molecular Mechanism

The structural data reveal that plazomicin exclusively binds to the 16S ribosomal A site, where it likely interferes with the fidelity of mRNA translation . The unique extensions to the core aminoglycoside scaffold incorporated into the structure of plazomicin do not interfere with ribosome binding .

Metabolic Pathways

Plazomicin resistance in Enterobacteriaceae is via modification of the ribosomal binding site due to expression of 16S rRNA methyltransferases . This suggests that plazomicin is involved in metabolic pathways related to protein synthesis and RNA methylation .

Subcellular Localization

As an aminoglycoside, plazomicin is expected to localize in the cytoplasm where the ribosomes are located. This is because it binds to the 16S rRNA of the 30S ribosomal subunit, which is located in the cytoplasm .

Méthodes De Préparation

La plazomicine est synthétisée à partir de la sisomicine, un antibiotique aminoglycoside. La préparation implique plusieurs étapes :

    Protection du groupe amino allylique : La sisomicine est utilisée comme matière de départ, et le groupe amino allylique est protégé en utilisant HONB-PNZ.

    Silanisation : Le composé protégé est mis en réaction avec de l'hexaméthyldisilazane pour former un composé silanisé entièrement protégé.

    Acylation : Le composé silanisé subit une acylation avec un ester actif.

    Déprotection sélective : Le groupe protecteur PNZ est sélectivement éliminé.

    Condensation : Le composé est condensé avec le 2-hydroxy acétaldéhyde protégé par le tert-butyldiméthylsilane.

    Réduction et déprotection : Le composé est réduit et déprotégé, puis séparé à l'aide d'une colonne de résine pour obtenir le produit final.

Analyse Des Réactions Chimiques

La plazomicine subit plusieurs types de réactions chimiques :

    Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour les aminoglycosides.

    Réduction : Les réactions de réduction peuvent être utilisées pendant sa synthèse, en particulier dans les dernières étapes pour obtenir le composé actif.

    Substitution : Des réactions de substitution sont impliquées dans la modification de la structure de la sisomicine pour produire la this compound.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets antibactériens en se liant à la sous-unité ribosomique 30S bactérienne, ce qui inhibe la synthèse protéique. Cette liaison interfère avec la fidélité de la traduction de l'ARNm, ce qui conduit à la production de protéines défectueuses et, finalement, à la mort des cellules bactériennes . La this compound est conçue pour échapper aux enzymes de modification des aminoglycosides, qui sont un mécanisme de résistance courant chez les bactéries .

Comparaison Avec Des Composés Similaires

La plazomicine est comparée à d'autres aminoglycosides tels que la gentamicine, la tobramycine et l'amikacine :

Les modifications uniques de la this compound, telles que l'ajout d'acide hydroxylaminobutyrique et d'un groupe hydroxylethyle, contribuent à son efficacité contre les souches bactériennes résistantes .

Propriétés

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYFVUFSPQPPV-PEXOCOHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031303
Record name Plazomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_.
Record name Plazomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1154757-24-0
Record name Plazomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plazomicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plazomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plazomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLAZOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

A: Plazomicin is a next-generation aminoglycoside that binds to the bacterial 30S ribosomal subunit, similar to other aminoglycosides. [] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. []

A: While the provided abstracts do not explicitly state the molecular formula and weight of plazomicin, they highlight its structural derivation from sisomicin. [, ] Chemical modifications include a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [, ] Researchers seeking detailed structural information can refer to chemical databases or publications focused on plazomicin's chemical synthesis.

A: The specific structural modifications in plazomicin, namely the addition of a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6′, are crucial for its resistance to modification by many aminoglycoside-modifying enzymes. [, ] These modifications sterically hinder the enzymes from accessing the usual sites of modification on the aminoglycoside molecule, rendering them ineffective.

A: Plazomicin is primarily eliminated unchanged by the kidneys. [] Studies utilizing radiolabeled plazomicin in healthy volunteers demonstrated that the majority of the administered dose was recovered in urine, with negligible amounts detected in feces. []

A: Plazomicin clearance is reduced in patients with renal impairment. [, ] Studies have shown that total clearance declines with decreasing renal function, leading to higher plazomicin exposure in patients with moderate and severe renal impairment compared to those with normal renal function. [, ] This highlights the importance of dosage adjustments based on renal function.

A: While plazomicin demonstrates in vitro inhibition of OCT2, MATE1, and MATE2-K transporters, a clinical study showed no clinically significant drug-drug interaction when plazomicin was co-administered with metformin, a substrate for these transporters. [] This suggests that the in vitro inhibition does not translate into a clinically relevant interaction in vivo, at least with single doses of plazomicin.

A: Plazomicin has been shown to be non-inferior to meropenem in treating cUTIs, including acute pyelonephritis, in a large phase III clinical trial. [, ] The trial demonstrated comparable microbiological and clinical cure rates between plazomicin and meropenem. [] Furthermore, plazomicin exhibited a lower rate of microbiological recurrence and clinical relapse at later follow-up visits. []

A: One study highlighted plazomicin's efficacy in an immunocompetent murine septicemia model. [] Plazomicin monotherapy improved survival in mice infected with various Enterobacteriaceae isolates, particularly those with plazomicin MICs ≤4 mg/liter. [] This model provides evidence for plazomicin's potential in treating systemic infections.

A: The primary mechanism of resistance to plazomicin is the presence of 16S rRNA methyltransferases. [, , , , , ] These enzymes modify the ribosome itself, preventing plazomicin binding and rendering it ineffective. This resistance mechanism confers cross-resistance to other aminoglycosides as well.

A: Studies employed various susceptibility testing methods including broth microdilution, Etest, and disk diffusion. [, , , , , , ] Researchers compared the performance of these methods, highlighting that while generally reliable, discrepancies in categorization were observed, particularly for certain species like Proteus mirabilis. []

A: Yes, studies have explored the efficacy of beta-lactam combinations, such as meropenem plus amikacin or plazomicin, against VIM-producing CRE. [] These combinations demonstrated rapid and sustained bactericidal activity in time-kill assays. [] Further research is necessary to define the optimal role of these beta-lactam combinations compared to plazomicin in treating CRE infections.

A: The increasing prevalence of multidrug-resistant Gram-negative bacteria, particularly those resistant to existing aminoglycosides, prompted the development of plazomicin. [, , ] The goal was to create a next-generation aminoglycoside capable of overcoming the most common mechanisms of aminoglycoside resistance.

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